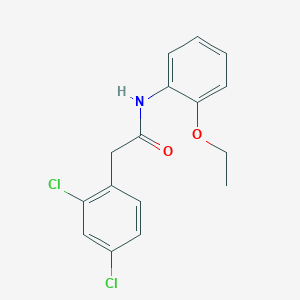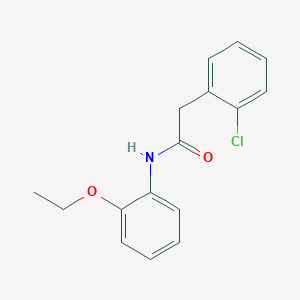
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one, also known as Nifurtimox, is a heterocyclic compound that is used in the treatment of Chagas disease. This disease is caused by the Trypanosoma cruzi parasite, which is transmitted to humans by blood-sucking insects. Nifurtimox has been found to be effective in killing the parasite, and it is currently being used in several countries for the treatment of Chagas disease.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one is not fully understood. It is believed that 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one works by generating free radicals, which in turn damage the DNA of the parasite. This damage leads to the death of the parasite.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the synthesis of DNA and RNA in the parasite. It has also been found to inhibit the activity of several enzymes in the parasite, including trypanothione reductase and superoxide dismutase. Additionally, 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been found to induce oxidative stress in the parasite.
实验室实验的优点和局限性
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has several advantages for use in lab experiments. It is easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in the treatment of Chagas disease. However, 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has some limitations. It has a narrow therapeutic window, meaning that the dosage must be carefully monitored to avoid toxicity. Additionally, 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been found to have some side effects, including nausea, vomiting, and headaches.
未来方向
There are several future directions for research on 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one. One area of research is the development of new formulations of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one that are more effective and have fewer side effects. Another area of research is the development of new drugs that work in combination with 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one to improve its effectiveness. Additionally, research is needed to better understand the mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one and to identify new targets for drug development. Finally, research is needed to develop new diagnostic tools for Chagas disease that can be used in resource-limited settings.
合成方法
The synthesis of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one involves the reaction of 4-chloroaniline with 2-methylphthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with nitric acid to form 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one. This synthesis method has been well established and is widely used in the production of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one.
科学研究应用
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been extensively studied for its effectiveness in the treatment of Chagas disease. Several clinical trials have been conducted to evaluate its efficacy and safety. One study found that 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one was effective in reducing the parasitic load in patients with Chagas disease. Another study found that 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one was effective in preventing the transmission of the parasite from mother to child.
属性
产品名称 |
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI 键 |
CHPHKOURYSICHN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)




![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)


![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)



